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Compound of Interest

Compound Name: UT-34

Cat. No.: B15542330

A Novel Pan-Androgen Receptor Antagonist and
Selective Degrader

For researchers, scientists, and drug development professionals, this document provides an in-
depth overview of the chemical structure, properties, and mechanism of action of UT-34, a
promising agent in the landscape of prostate cancer therapeutics.

UT-34 is a novel, selective, and orally bioavailable second-generation pan-androgen receptor
(AR) antagonist and a selective androgen receptor degrader (SARD).[1][2][3] Its dual
mechanism of action, targeting both the ligand-binding domain (LBD) and the activation
function-1 (AF-1) domain of the AR, positions it as a potential next-generation therapeutic for
castration-resistant prostate cancer (CRPC), including cases resistant to current therapies like
enzalutamide.[2][3][4]

Chemical Structure and Physicochemical Properties

UT-34, with the [IUPAC name (2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-
yl)-2-hydroxy-2-methylpropanamide, is a small molecule with the chemical formula
C15H12F4N402.[1][5][6] Its unique structure allows for potent and selective interaction with the
androgen receptor.
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Property Value Reference
CAS Number 2168525-92-4 [11[2][5]161[7118]
Molecular Formula C15H12F4N402 [L][5]16]1[7]
Molecular Weight 356.27 g/mol [11[7]
Appearance White to off-white solid powder  [1]

LogP 1.3 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor
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Pharmacological Properties and Mechanism of

Action

UT-34 exhibits potent antagonist activity against both wild-type and mutant forms of the

androgen receptor.[2][3][7] A key feature of UT-34 is its ability to induce the degradation of the

AR, including the splice variant AR-V7, through the ubiquitin-proteasome pathway.[2][4][9][10]

This degradation is crucial for overcoming resistance mechanisms observed with conventional

AR antagonists.[4]
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Target IC50 (nM) Reference
Wild-type AR 211.7 (2103107111
F876L-AR 262.4 [21[3][71[°]
W741L-AR 215.7 211311 7119]
T877A-AR 80.78 [11]

The mechanism of UT-34-induced AR degradation involves its binding to both the LBD and the
AF-1 domain in the N-terminus of the AR.[2][4][9] This interaction promotes a conformational
change in the AR, leading to its ubiquitination and subsequent degradation by the proteasome.

[4]
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UT-34 Mechanism of Action
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UT-34 induced AR degradation pathway.
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Experimental Protocols
In Vitro Assays

Western Blot Analysis for AR Levels:[1]
e Cell Line: LNCaP cells.

o Treatment: Cells are treated with UT-34 at concentrations of 0.1 uM, 1 uM, and 10 pM for 24
hours.

o Protocol: Following treatment, total protein is extracted from the cells. Protein concentration
is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to
a PVDF membrane. The membrane is blocked and then incubated with a primary antibody
specific for the androgen receptor. After washing, the membrane is incubated with a
secondary antibody conjugated to horseradish peroxidase. The signal is detected using an
enhanced chemiluminescence (ECL) substrate. A reduction in the band intensity
corresponding to the AR indicates degradation.

Gene Expression Analysis:[2][10]
e Cell Line: LNCaP-ARV?7 cells.

o Treatment: Cells are treated with UT-34 (e.g., 10 uM) for 24 hours in the presence of 0.1 nM
R1881 (a synthetic androgen) or 10 ng/mL Doxycycline (to induce AR-V7 expression).

o Protocol: Total RNA is isolated from the treated cells using a suitable RNA extraction kit. The
RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (QRT-PCR) is
performed using primers specific for AR target genes such as PSA (prostate-specific antigen)
and FKBP5. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
Inhibition of R1881-induced gene expression demonstrates the antagonistic activity of UT-
34.

Cell Proliferation Assay:[2]

e Cell Line: LNCaP cells.
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» Treatment: Cells are treated with increasing concentrations of UT-34 (starting from 100 nM
up to 10 uM) for a specified period (e.g., 72 hours).

e Protocol: Cell viability or proliferation is assessed using a standard method such as the MTT
or CellTiter-Glo assay. The absorbance or luminescence is measured, which correlates with
the number of viable cells. A decrease in the signal indicates inhibition of cell growth.

In Vitro Experimental Workflow for UT-34
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Workflow for in vitro evaluation of UT-34.

In Vivo Studies

Xenograft Mouse Model:[1]

» Animal Model: Non-obese diabetic/severe combined immunodeficiency Gamma (NSG) mice.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15542330?utm_src=pdf-body
https://www.benchchem.com/product/b15542330?utm_src=pdf-body-img
https://www.benchchem.com/product/b15542330?utm_src=pdf-body
https://www.invivochem.com/ut-34.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Tumor Induction: Mice are subcutaneously injected with enzalutamide-resistant MR49F
prostate cancer cells.

o Treatment: Once tumors are established, mice are treated with UT-34 at doses of 20 mg/kg
or 40 mg/kg.

o Administration: Oral administration, daily for 14 days.

e Endpoint: Tumor growth is monitored throughout the study. At the end of the study, seminal
vesicle weight is measured as a marker of androgen-dependent tissue response. A decrease
in tumor volume and seminal vesicle weight indicates the in vivo efficacy of UT-34.

Preclinical Efficacy and Safety

In preclinical models, UT-34 has demonstrated significant anti-prostate cancer activity.[1][2] It
effectively inhibits the growth of enzalutamide-sensitive and -resistant prostate cancer
xenografts.[4] Notably, at doses that induce AR degradation, UT-34 can cause tumor
regression.[4][11] The compound has shown a broad safety margin with no cross-reactivity with
other nuclear receptors like the estrogen receptor (ER), progesterone receptor (PR), or
glucocorticoid receptor (GR).[2][4][9]

Conclusion

UT-34 represents a significant advancement in the development of androgen receptor-targeted
therapies. Its dual mechanism as a pan-AR antagonist and a selective AR degrader offers a
promising strategy to overcome the challenges of drug resistance in prostate cancer. The
preclinical data strongly support its continued investigation as a potential next-generation
therapeutic for patients with advanced and resistant forms of the disease. UT-34 (also known
as ONCT-534) has advanced to Phase I/l clinical trials.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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